Coronaridine

Descripción

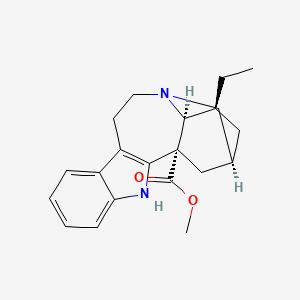

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H26N2O2 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1 |

Clave InChI |

NVVDQMVGALBDGE-KSWFMABOSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES isomérico |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Coronaridine Biosynthesis Pathway in Tabernanthe iboga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of coronaridine, a key monoterpenoid indole alkaloid (MIA) found in Tabernanthe iboga. This compound serves as a crucial precursor to the anti-addictive compound ibogaine. This document details the enzymatic steps, key intermediates, and relevant experimental protocols for studying this pathway.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound in Tabernanthe iboga is a complex process that begins with primary metabolites and proceeds through a series of enzymatic reactions to form the characteristic iboga alkaloid scaffold. The pathway originates from the precursors tryptophan, derived from the shikimate pathway, and geranyl diphosphate. These molecules are condensed to form strictosidine, the universal precursor to all MIAs.

Subsequent enzymatic transformations lead to the formation of the highly reactive intermediate, dehydrosecodine. A key step in the formation of the iboga scaffold is the cyclization of dehydrosecodine, catalyzed by this compound synthase (CorS), which ultimately yields (-)-coronaridine. This process is distinct from the biosynthesis of other related alkaloids and involves a unique enzymatic mechanism. Following its synthesis, this compound can be further metabolized to produce other important iboga alkaloids, such as ibogaine, through hydroxylation and methylation steps.

Key Enzymes and Intermediates

The biosynthesis of this compound involves several key enzymes that catalyze specific transformations. The table below summarizes these enzymes and their roles in the pathway.

| Enzyme | Abbreviation | Function |

| Strictosidine Synthase | STR | Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. |

| Strictosidine β-D-Glucosidase | SGD | Deglycosylates strictosidine to form a reactive aglycone. |

| Geissoschizine Synthase | GS | Reduces the strictosidine aglycone to form geissoschizine. |

| Precondylocarpine Acetate Synthase | PAS | Oxidizes stemmadenine acetate to precondylocarpine acetate. |

| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reduces precondylocarpine acetate to dihydroprecondylocarpine acetate, which spontaneously forms dehydrosecodine. |

| This compound Synthase | CorS | Catalyzes the cyclization of dehydrosecodine to form the iboga alkaloid scaffold of (-)-coronaridine. |

| Ibogamine-10-hydroxylase | I10H | Hydroxylates this compound at the 10-position. |

| Noribogaine-10-O-methyltransferase | N10OMT | Methylates the 10-hydroxyl group to form voacangine, a precursor to ibogaine. |

Quantitative Data

While detailed kinetic parameters for every enzyme in the this compound pathway from T. iboga are not extensively published in a consolidated format, the following table presents available quantitative information to provide a basis for experimental design.

| Parameter | Value | Enzyme | Organism/System | Reference |

| Substrate Concentration (Precondylocarpine Acetate) | 50 µM | TiDPAS2 and TiCorS | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |

| Enzyme Concentration (TiDPAS2) | 1 µM | TiDPAS2 | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |

| Enzyme Concentration (TiCorS) | 5 µM | TiCorS | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |

| Cofactor (NADPH) | 8 equivalents | TiDPAS2 | In vitro enzyme assay | [Farrow et al., 2019, as cited in 9] |

| This compound Content in C. roseus leaves (25°C) | 30 mg g⁻¹ F.W. | Not Applicable | Catharanthus roseus | [Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH] |

| This compound Content in C. roseus leaves (35°C) | 320 mg g⁻¹ F.W. | Not Applicable | Catharanthus roseus | [Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - NIH] |

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

The following diagram illustrates the core biosynthetic pathway leading to the formation of (-)-coronaridine in Tabernanthe iboga.

Coronaridine's Interaction with Opioid Receptors: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Project: An In-depth Technical Guide on the Core Mechanism of Action of Coronaridine on Opioid Receptors

This technical guide delves into the current scientific understanding of this compound's mechanism of action at opioid receptors. While this compound, an iboga alkaloid, and its synthetic derivatives have been investigated for their potential in treating addiction and other neurological disorders, their interaction with the opioid system is complex and not fully elucidated. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and visualizes the canonical signaling pathways involved in opioid receptor function.

Quantitative Data Summary

The direct interaction of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors has not been extensively quantified in publicly available literature. Much of the research has focused on related iboga alkaloids, such as ibogaine and the synthetic derivative 18-methoxythis compound (18-MC). The available data for these related compounds suggest a modest and varied interaction profile with opioid receptors.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| This compound | κ-opioid | Interaction Suggested | - | - | |

| Ibogaine | µ-opioid | Radioligand Binding (Kᵢ) | ~130 | nM | |

| µ-opioid | Radioligand Binding (Kᵢ) | 4 | µM | ||

| κ-opioid | Radioligand Binding (Kᵢ) | 2 | µM | ||

| µ-opioid, δ-opioid | Radioligand Binding (Kᵢ) | >100 | µM | ||

| 18-Methoxythis compound | µ-opioid | Functional Antagonism (Kₑ) | ~13 | µM |

Note: The data for this compound itself is limited, highlighting a gap in the current research landscape. The presented values for related compounds offer a preliminary indication of the potential interaction profile of this class of molecules.

Experimental Protocols

To thoroughly characterize the mechanism of action of this compound at opioid receptors, a series of standard in vitro pharmacological assays are required. These include radioligand binding assays to determine binding affinity, and functional assays such as GTPγS binding and cAMP accumulation assays to assess functional activity (agonism, antagonism, or inverse agonism).

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice and resuspend in assay buffer. Protein concentration should be determined (e.g., via BCA assay).

-

In a 96-well plate, add the following in order: assay buffer, test compound (this compound) at various concentrations, and radioligand at a concentration near its Kₔ.

-

For determining non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of a non-radiolabeled antagonist.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

DOT script for Radioligand Binding Assay Workflow.

Caption: Workflow for determining this compound's binding affinity.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at opioid receptors by measuring G-protein activation.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (to ensure G-proteins are in their inactive state).

-

Test compound: this compound at various concentrations.

-

Standard agonist (e.g., DAMGO for µ-opioid) for positive control and antagonist studies.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters, scintillation cocktail, and scintillation counter.

Procedure:

-

Agonist Mode: a. Thaw and resuspend cell membranes in assay buffer. b. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of this compound. c. Initiate the reaction by adding the membrane preparation. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. f. Quantify the bound [³⁵S]GTPγS via scintillation counting. g. Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

-

Antagonist Mode: a. Follow the same procedure as the agonist mode, but in the presence of a fixed concentration of a standard agonist (e.g., DAMGO at its EC₈₀). b. Incubate with varying concentrations of this compound. c. Data Analysis: A decrease in the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The IC₅₀ can be determined, and the Schild equation can be used to calculate the Kₑ (equilibrium dissociation constant for the antagonist).

DOT script for GTPγS Binding Assay Workflow.

Caption: Workflow for assessing this compound's functional activity.

cAMP Accumulation Assay

Opioid receptors are typically Gᵢ/Gₒ-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This assay measures this downstream effect.

Objective: To determine the effect of this compound on adenylyl cyclase activity via opioid receptor activation.

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Test compound: this compound at various concentrations.

-

Standard agonist (e.g., DAMGO).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

-

Agonist Mode: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with a PDE inhibitor. c. Add varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. e. Incubate for a defined period (e.g., 15-30 minutes). f. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit. g. Data Analysis: An agonist will inhibit the forskolin-stimulated cAMP accumulation. Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀.

-

Antagonist Mode: a. Follow the same procedure, but co-incubate varying concentrations of this compound with a fixed concentration of a standard agonist. b. Data Analysis: An antagonist will reverse the agonist-induced inhibition of cAMP accumulation. The Kₑ can be calculated from the shift in the agonist's dose-response curve.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate various downstream effector systems.

G-Protein Signaling Cascade

The "classical" signaling pathway for opioid receptors involves the modulation of adenylyl cyclase and ion channels.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

-

The Gβγ subunit can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

-

DOT script for G-Protein Signaling Pathway.

Investigating Coronaridine as an Acetylcholinesterase Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaridine is an iboga-type indole alkaloid predominantly isolated from plants of the Tabernaemontana genus. While extensively studied for its effects on nicotinic acetylcholine receptors and its potential in addiction therapy, its role as a direct acetylcholinesterase (AChE) inhibitor is not well-established in peer-reviewed literature. Scientific investigations have more frequently focused on the anticholinesterase properties of crude extracts and fractions from Tabernaemontana species, which contain a complex mixture of alkaloids, including this compound and its derivatives. This guide provides a comprehensive overview of the existing, albeit limited, evidence and the experimental methodologies relevant to assessing the acetylcholinesterase inhibitory potential of this compound and related compounds.

Quantitative Data on Acetylcholinesterase Inhibition

Direct quantitative data, such as IC50 values for isolated this compound acting on acetylcholinesterase, is scarce in publicly accessible research. However, studies on extracts from plants known to contain this compound provide some context for the potential, or lack thereof, of this class of compounds as AChE inhibitors. The following table summarizes the reported AChE inhibitory activities of extracts from various Tabernaemontana species. It is crucial to note that these values reflect the combined effect of all constituents in the extracts and not the activity of this compound alone.

| Plant Species | Plant Part | Extract/Fraction Type | Reported IC50 or % Inhibition |

| Tabernaemontana divaricata | Roots | Methanolic Extract | >90% inhibition at 0.1 mg/mL |

| Tabernaemontana catharinensis | Not Specified | Ethanolic Extract | IC50 = 261.55 µg/mL[1] |

| Tabernaemontana catharinensis | Not Specified | Fraction C5 | IC50 = 2.50 µg/mL[1] |

| Tabernaemontana catharinensis | Not Specified | Fraction C6 | IC50 = 2.10 µg/mL[1] |

One study noted that this compound-hydroxyindolenine, a derivative, exhibited low inhibitory activity against acetylcholinesterase.[1] This suggests that structural modifications of the this compound scaffold may be necessary for potent AChE inhibition.

Experimental Protocols

The most widely accepted method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

Detailed Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well is typically around 0.1 U/mL.

-

ATCI solution: Prepare a stock solution of ATCI (e.g., 14 mM) in phosphate buffer.

-

DTNB solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Test compound solutions: Prepare a series of dilutions of the test compound in the appropriate solvent.

3. Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for the control)

-

10 µL of AChE solution (1 U/mL)

-

-

Mix and incubate the plate at 25°C for 10 minutes.

-

After incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Immediately shake the plate for 1 minute.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow of the Ellman's method for AChE inhibition.

Cholinergic Synaptic Transmission and Inhibition

Caption: Cholinergic synapse and AChE inhibition mechanism.

Conclusion

The current body of scientific literature does not strongly support the classification of this compound as a potent and direct acetylcholinesterase inhibitor. The anticholinesterase activity observed in extracts of Tabernaemontana species is likely due to a synergistic effect of multiple alkaloids or the presence of other, more active compounds. Further research, employing standardized methodologies such as the Ellman's assay, is required to isolate this compound and its derivatives to definitively determine their individual IC50 values and mechanism of action on acetylcholinesterase. Such studies would be invaluable in clarifying the pharmacological profile of this intriguing class of natural products and their potential, if any, in the therapeutic landscape of cholinergic system disorders.

References

The Multifaceted CNS Profile of Coronaridine: A Technical Guide for Researchers

An In-depth Examination of the Neuropharmacological Effects, Mechanisms of Action, and Therapeutic Potential of the Iboga Alkaloid Coronaridine and its Congeners.

Introduction

This compound, a principal alkaloid of the iboga plant, and its synthetic derivatives have emerged as significant compounds of interest within the neuroscience and drug development communities. Historically associated with traditional medicine, these agents are now the subject of rigorous scientific investigation for their complex interactions with the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its molecular targets, influence on key neurotransmitter systems, and its potential as a therapeutic agent for addiction and other neurological disorders. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Analysis of this compound's CNS Activity

The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and its key congeners at various CNS targets. This data provides a comparative overview of their pharmacological profiles.

| Compound | Target | Assay Type | Species/System | Potency (IC50/Ki in µM) | Reference |

| This compound Congeners | |||||

| (-)-Ibogamine | hα3β4 nAChR | Ca2+ Influx | Human | 0.62 ± 0.23 | [1] |

| (+)-Catharanthine | hα3β4 nAChR | Ca2+ Influx | Human | 0.68 ± 0.10 | [1] |

| (-)-Ibogaine | hα3β4 nAChR | Ca2+ Influx | Human | 0.95 ± 0.10 | [1] |

| (±)-18-Methoxythis compound (18-MC) | hα3β4 nAChR | Ca2+ Influx | Human | 1.47 ± 0.21 | [1] |

| (-)-Voacangine | hα3β4 nAChR | Ca2+ Influx | Human | 2.28 ± 0.33 | [1] |

| (±)-18-Methylaminothis compound | hα3β4 nAChR | Ca2+ Influx | Human | 2.62 ± 0.57 | [1] |

| (±)-18-Hydroxythis compound | hα3β4 nAChR | Ca2+ Influx | Human | 2.81 ± 0.54 | [1] |

| (-)-Noribogaine | hα3β4 nAChR | Ca2+ Influx | Human | 6.82 ± 0.78 | [1] |

| (+)-Catharanthine | MHb (VI) Neurons | Patch-Clamp | Mouse | 27 ± 4 | [2] |

| (±)-18-Methoxythis compound (18-MC) | MHb (VI) Neurons | Patch-Clamp | Mouse | 28 ± 6 | [2] |

| This compound | |||||

| This compound | TCF/β-catenin | Inhibitory Activity | SW480 cells | 5.8 | [3][4][5] |

| Voacangine | |||||

| Voacangine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 11.5 | [3][4][5] |

| Isovoacangine | |||||

| Isovoacangine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 6.0 | [3][4][5] |

| This compound hydroxyindolenine | |||||

| This compound hydroxyindolenine | TCF/β-catenin | Inhibitory Activity | SW480 cells | 7.3 | [3][4][5] |

Key Mechanisms of Action and Signaling Pathways

This compound and its analogs exert their effects on the CNS through a variety of molecular targets, leading to complex downstream signaling cascades. The primary mechanisms identified to date include antagonism of nicotinic acetylcholine receptors (nAChRs), modulation of GABA-A receptors, and interaction with the mesolimbic dopamine system.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

A significant body of evidence points to the noncompetitive antagonism of nAChRs as a core mechanism of action for this compound congeners.[2] These compounds show a degree of selectivity for different nAChR subtypes, with a notable inhibitory effect on α3β4 nAChRs.[1][2][6] This antagonism is believed to underlie the anti-addictive properties of these compounds, particularly in reducing self-administration of drugs like nicotine, morphine, cocaine, and methamphetamine.[7][8] The inhibitory action on α3β4 nAChRs within the habenulo-interpeduncular pathway is thought to modulate the mesolimbic dopamine system, a critical circuit in reward and addiction.[9][10][11]

GABA-A Receptor Modulation

Recent studies have revealed that this compound congeners can also potentiate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[12] This potentiation appears to occur through a benzodiazepine-insensitive mechanism, suggesting an allosteric modulation at a novel binding site.[13][14] This activity likely contributes to the sedative and anxiolytic-like effects observed in animal models.[13][14] The ability of these compounds to enhance GABAergic inhibition presents another facet of their CNS-depressant properties and potential therapeutic applications.

Modulation of the Mesolimbic Dopamine System

The anti-addictive effects of this compound and its analogs are closely linked to their ability to modulate the mesolimbic dopamine system. By acting on nAChRs in brain regions like the medial habenula and interpeduncular nucleus, these compounds can attenuate dopamine sensitization to drugs of abuse in the nucleus accumbens.[9] Specifically, 18-MC has been shown to decrease extracellular dopamine levels in the nucleus accumbens, which is consistent with its ability to reduce morphine and cocaine self-administration.[15]

Wnt Signaling Pathway Inhibition

Intriguingly, research has also implicated this compound in the inhibition of the Wnt signaling pathway.[3][4][5] Studies have shown that this compound can decrease the expression of β-catenin mRNA, a key component of this pathway.[3][4][5] While the direct implications of this finding for the CNS effects of this compound are still under investigation, the Wnt pathway is known to play a crucial role in neurodevelopment and synaptic plasticity, suggesting a potential avenue for future research.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's CNS effects.

Calcium Influx Assays for nAChR Activity

This protocol is used to determine the inhibitory activity of this compound congeners on human nAChRs.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human nAChR subunits (e.g., α3 and β4).

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

-

Compound Incubation: The cells are then pre-incubated with various concentrations of the this compound congener being tested.

-

Agonist Stimulation: A specific nAChR agonist (e.g., acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence microplate reader.

-

Data Analysis: The data is analyzed to generate dose-response curves, from which the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is calculated.

Patch-Clamp Electrophysiology for Neuronal Activity

This technique is employed to directly measure the effects of this compound congeners on the electrical activity of neurons, such as those in the medial habenula.[2]

Methodology:

-

Tissue Preparation: Brain slices containing the region of interest (e.g., the medial habenula) are prepared from mice.

-

Neuron Identification: Individual neurons within the slice are visualized using microscopy.

-

Pipette Placement: A glass micropipette with a very fine tip is carefully brought into contact with the membrane of a single neuron to form a high-resistance seal (a "gigaseal").

-

Membrane Rupture: The cell membrane under the pipette tip is ruptured to allow for whole-cell recording, where the electrical activity of the entire neuron can be measured.

-

Compound Application: The this compound congener is applied to the brain slice via the perfusion solution.

-

Data Recording and Analysis: Changes in the neuron's membrane potential and ion currents in response to the compound are recorded and analyzed to determine its excitatory or inhibitory effects.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are utilized to determine the binding affinity of this compound congeners for specific receptors, such as the GABA-A receptor.[12][14]

References

- 1. This compound congeners inhibit human α3β4 nicotinic acetylcholine receptors by interacting with luminal and non-luminal sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of this compound congeners at nicotinic acetylcholine receptors and inhibitory activity on mouse medial habenula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 7. Anti-addictive actions of an iboga alkaloid congener: a novel mechanism for a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 10. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. This compound congeners potentiate GABAA receptors and induce sedative activity in mice in a benzodiazepine-insensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound congeners induce sedative and anxiolytic-like activity in naïve and stressed/anxious mice by allosteric mechanisms involving increased GABAA receptor affinity for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. 18-Methoxythis compound, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Coronaridine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a variety of channelopathies. Coronaridine, an iboga alkaloid, has been investigated for its neurological effects, yet its specific interactions with VGSCs remain an area of active research. This technical guide provides a comprehensive overview of the current understanding of how compounds like this compound interact with VGSCs, details established experimental protocols for characterization, and presents a framework for future research. While direct quantitative data for this compound's activity on VGSCs is limited in the current literature, this guide leverages data from related alkaloids and outlines the methodologies required to elucidate its precise mechanism of action.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that form a pore through which sodium ions can pass.[1] They are composed of a large alpha subunit, which forms the pore and contains the voltage-sensing domains, and one or more smaller beta subunits that modulate channel gating and localization.[1] The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor, moving in response to changes in membrane potential to open or close the channel. The rapid influx of sodium ions through open VGSCs leads to the depolarization phase of the action potential.

The activity of VGSCs is characterized by three main states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to be opened by a depolarizing stimulus.

-

Open State: Upon membrane depolarization, the channel rapidly opens, allowing sodium ion influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, which is crucial for the refractory period of the action potential.

Known Interactions of Iboga Alkaloids with Ion Channels

A study on this compound congeners demonstrated their ability to inhibit α9α10 nicotinic acetylcholine receptors and voltage-gated calcium (CaV2.2) channels.[2] This suggests that the pharmacological effects of this compound may not be solely mediated by VGSCs and highlights the importance of assessing subtype selectivity.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes available data for the related iboga alkaloid, ibogaine. It is critical to experimentally determine these values specifically for this compound and its derivatives.

| Compound | Target | Parameter | Value (nM) | Species/Tissue | Reference |

| Ibogaine | Voltage-Gated Sodium Channel (VGSC) | Ki | 3,600 - 8,100 | Bovine/unspecified | [3] |

Note: The provided data for ibogaine should be interpreted with caution as the specific VGSC subtypes were not identified.

Experimental Protocols for Characterizing this compound-VGSC Interactions

To rigorously assess the interaction of this compound with voltage-gated sodium channels, a combination of electrophysiological and biochemical assays is essential.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the functional effects of a compound on ion channels.[4][5] The whole-cell configuration is most commonly used to record the macroscopic currents from a whole cell.

Objective: To determine the effect of this compound on the biophysical properties of specific VGSC subtypes (e.g., NaV1.1-1.9) heterologously expressed in a cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human VGSC alpha subunit (e.g., SCN1A for NaV1.1) and any necessary beta subunits.

-

-

Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) are then applied.

-

Steady-State Inactivation: To assess the effect on channel availability, a two-pulse protocol is used. A conditioning prepulse of varying voltages is applied for a long duration (e.g., 500 ms) followed by a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV).

-

Recovery from Inactivation: To measure the rate at which channels recover from the inactivated state, a two-pulse protocol is used where the duration of the inter-pulse interval at a hyperpolarized potential is varied.

-

Use-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to determine if the blocking effect of this compound is dependent on the channel's activity state.

-

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.

-

Changes in the voltage-dependence of activation and inactivation are quantified by fitting the data to Boltzmann functions.

-

Time constants for recovery from inactivation are determined by fitting the recovery curves to exponential functions.

-

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel binding site.[6][7] These assays are typically performed on membrane preparations from cells expressing the target channel.

Objective: To determine the binding affinity (Ki) of this compound for a specific VGSC subtype.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target VGSC subtype are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8]

-

-

Binding Assay:

-

Radioligand: A radiolabeled ligand known to bind to a specific site on the VGSC is used (e.g., [3H]batrachotoxin or [3H]saxitoxin).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[8]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of VGSC modulation and the workflows for the key experimental protocols.

Caption: General mechanism of VGSC modulation by a small molecule like this compound.

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: Workflow for radioligand competition binding assays.

Conclusion and Future Directions

The interaction of this compound with voltage-gated sodium channels represents a promising yet underexplored area of research. While direct evidence of its activity on VGSCs is currently sparse, the methodologies outlined in this guide provide a clear path forward for its characterization. Future studies should focus on:

-

Systematic Screening: Evaluating the effect of this compound on a panel of human VGSC subtypes (NaV1.1-1.9) to determine its potency and selectivity profile.

-

State-Dependent Interactions: Investigating whether this compound preferentially binds to the resting, open, or inactivated state of the channel.

-

Molecular Docking and Mutagenesis: Using computational models and site-directed mutagenesis to identify the putative binding site of this compound on the VGSC alpha subunit.

-

In Vivo Studies: Assessing the in vivo efficacy and safety profile of this compound in animal models of diseases involving VGSC dysfunction, such as epilepsy, neuropathic pain, and cardiac arrhythmias.

By employing these rigorous experimental approaches, the scientific community can fully elucidate the therapeutic potential of this compound as a modulator of voltage-gated sodium channels.

References

- 1. Open Na+ channel blockade: multiple rest states revealed by channel interactions with disopyramide and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound congeners decrease neuropathic pain in mice and inhibit α9α10 nicotinic acetylcholine receptors and CaV2.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. google.com [google.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

The Isolation of Coronaridine: A Technical Guide to its Discovery, Properties, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronaridine, a prominent iboga-type indole alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including its potential as an anti-addictive and neuroprotective agent. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, its physicochemical properties, and detailed methodologies for its extraction and purification from natural sources. Furthermore, it elucidates the biosynthetic pathway of this compound and its mechanism of action in the context of Wnt signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Perspective

The journey to the isolation of this compound is intrinsically linked to the study of alkaloids from plants of the Apocynaceae family, particularly those of the Tabernaemontana and Tabernanthe genera. The parent compound, ibogaine, was first isolated in 1901 from the root bark of the African shrub Tabernanthe iboga.[1] For decades, this plant and its psychoactive components were primarily known for their use in traditional spiritual ceremonies in Central Africa.[1]

It was within the broader exploration of iboga alkaloids and related compounds from various plant sources that this compound, also known as 18-carbomethoxyibogamine, was identified.[2] The name "this compound" is derived from Tabernaemontana coronaria (now known as Tabernaemontana divaricata), one of the species in which it was found.[2] Early studies focused on the structural elucidation and characterization of these complex molecules, laying the groundwork for future pharmacological investigations. The discovery that analogues of ibogaine, such as this compound, possess anti-addictive properties spurred further research into their isolation and synthesis.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |

| Molecular Weight | 338.44 g/mol | [1] |

| Melting Point | 92-93 °C | [2] |

| Appearance | Crystalline powder | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Limited aqueous solubility. | [1] |

| Optical Rotation | Levorotatory for the natural (-)-enantiomer | [1] |

Isolation and Purification Methodologies

The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. Methanol has been identified as a highly effective solvent for the initial extraction from the root barks of Tabernaemontana species.[3]

General Extraction Protocol: Acid-Base Extraction

A common method for enriching alkaloids from a crude plant extract is through acid-base partitioning.

Purification by Silica Gel Column Chromatography

The crude alkaloid fraction is typically subjected to column chromatography over silica gel to separate this compound from other co-extracted compounds.

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel (e.g., 60-120 mesh) as a slurry in a non-polar solvent like hexane or petroleum ether.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with petroleum ether and gradually increases the proportion of ethyl acetate. For example, elution may begin with 100% petroleum ether, followed by gradients of 2%, 5%, 10%, etc., of ethyl acetate in petroleum ether.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing this compound may require further purification, such as recrystallization or preparative HPLC, to obtain the pure compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.

Illustrative Preparative HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water, often with a modifier like acetic acid or ammonium acetate. For example, a gradient could run from 60% to 95% methanol in water over 30 minutes.[4]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for semi-preparative columns.

-

Detection: UV detection at a wavelength where this compound absorbs, such as 280 nm.[4]

-

Injection Volume: Dependent on the column size and concentration of the sample.

-

Fraction Collection: The peak corresponding to this compound is collected using a fraction collector.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the precursors tryptophan and secologanin, leading to the formation of strictosidine, a key intermediate in the biosynthesis of many monoterpenoid indole alkaloids.

The enzyme this compound synthase (CorS) catalyzes the cyclization of dehydrosecodine to form the (-)-coronaridine iminium, which is then reduced by dihydroprecondylocarpine acetate synthase (DPAS) in the presence of NADPH to yield (-)-coronaridine.[5]

Signaling Pathway Involvement: Wnt Signaling

This compound has been shown to inhibit the Wnt signaling pathway.[6][7][8][9] This pathway is crucial in embryonic development and is implicated in cancer when dysregulated. The mechanism of inhibition by this compound involves the downregulation of β-catenin mRNA expression.[6][7][8][9]

In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound intervenes in this pathway by reducing the levels of β-catenin mRNA, thereby leading to lower levels of the β-catenin protein and subsequent downregulation of Wnt target genes.[6][7][8][9]

Conclusion

The isolation of this compound represents a significant advancement in the field of natural product chemistry. Its unique pharmacological profile continues to drive research into its therapeutic potential. This technical guide has provided a detailed overview of the historical context of its discovery, its key physicochemical properties, and comprehensive methodologies for its isolation and purification. The elucidation of its biosynthetic pathway and its interaction with the Wnt signaling pathway offer valuable insights for future research and drug development endeavors. The protocols and data presented herein are intended to facilitate further investigation into this promising natural compound.

References

- 1. Buy this compound | 467-77-6 [smolecule.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Cycloaddition in Biosynthesis of Iboga and Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Coronaridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the iboga alkaloid coronaridine and its clinically significant derivative, 18-methoxythis compound. The methodologies presented are based on modern asymmetric synthesis strategies, including photoredox catalysis, chiral auxiliary-mediated cycloadditions, and total synthesis approaches.

Introduction

This compound and its derivatives, particularly 18-methoxythis compound (18-MC), are of significant interest to the pharmaceutical and medicinal chemistry communities due to their potential therapeutic applications, including anti-addictive and psychoactive properties. The complex pentacyclic structure of the iboga alkaloid core presents a formidable challenge for synthetic chemists. Enantioselective synthesis is crucial as the biological activity of these compounds is often stereospecific. This document outlines key enantioselective strategies that provide access to specific stereoisomers of this compound and its analogs.

Key Enantioselective Synthetic Strategies

Three primary strategies for the enantioselective synthesis of this compound and its derivatives are detailed below:

-

Photoredox-Catalyzed Synthesis of (+)-Coronaridine from (+)-Catharanthine: A visible-light-mediated approach that leverages a readily available natural product precursor.

-

Chiral Auxiliary-Mediated Intramolecular Diels-Alder Reaction: A diastereoselective method to construct the core structure of (-)-coronaridine and (-)-18-methoxythis compound.

-

Total Synthesis of (±)-18-Methoxythis compound: A comprehensive route for the de novo synthesis of this important derivative, which can be subjected to chiral resolution.

Photoredox-Catalyzed Synthesis of (+)-Coronaridine

This method, developed by Stephenson and coworkers, provides a concise route to (+)-coronaridine from the readily available iboga alkaloid (+)-catharanthine. The key transformation involves a visible light-induced photoredox-catalyzed fragmentation of catharanthine followed by a rearrangement and reduction sequence.

Diagram of the Experimental Workflow

Application Notes and Protocols for the Extraction of Coronaridine from Tabernaemontana Species

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction, purification, and analysis of coronaridine from various Tabernaemontana species. This compound is a monoterpenoid indole alkaloid with significant pharmacological interest, including potential anti-addictive and anticancer properties. The methodologies outlined below are compiled from established scientific literature to ensure reproducibility and accuracy.

Data Presentation

Solvent Efficiency for Alkaloid Extraction

The choice of solvent is critical for the efficient extraction of alkaloids from plant material. A comparative study on the root bark of Tabernaemontana alba and Tabernaemontana arborea evaluated several solvents for their ability to extract this compound and related alkaloids. Methanol was identified as the most suitable solvent.[1][2]

| Solvent | Relative Extraction Efficiency |

| Methanol | Most Suitable [1][2] |

| Acetone | Less Suitable |

| Ethyl Acetate | Less Suitable |

| Dichloromethane | Less Suitable |

| Chloroform | Less Suitable |

| Hydrochloric Acid | Less Suitable |

Table 1: Comparison of different solvents for the extraction of this compound and related iboga-type alkaloids from Tabernaemontana species.[1][2]

Biological Activity of this compound

This compound has been shown to exhibit inhibitory activity against various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Activity | IC50 Value |

| This compound | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 5.8 µM[3][4] |

| This compound | Hep-2 (Laryngeal Carcinoma) | Cytotoxic Activity | 54.47 µg/mL[5] |

| This compound | KB/S (Epidermoid Carcinoma) | Cytotoxic Activity | 11.5 µg/mL[5] |

| This compound | KB/VJ300 (Vincristine-Resistant) | Cytotoxic Activity | 2.6 µg/mL[5] |

| Voacangine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 11.5 µM[3][4] |

| Isovoacangine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 6.0 µM[3][4] |

| This compound hydroxyindolenine | SW480 (Colon Cancer) | TCF/β-catenin Inhibition | 7.3 µM[3][4] |

Table 2: In vitro biological activity of this compound and related alkaloids isolated from Tabernaemontana species.

Experimental Protocols

Protocol 1: General Methanolic Extraction of Total Alkaloids

This protocol describes a general method for extracting total alkaloids from Tabernaemontana plant material using methanol, which has demonstrated high efficiency.[1][2][6]

1. Plant Material Preparation:

- Collect the desired plant parts (e.g., root bark, aerial parts).

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or in an oven at a controlled temperature (40-50°C).

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration/Percolation:

- Pack the coarsely powdered material (e.g., 800g) into a large glass percolator or a suitable container for maceration.[6]

- Add methanol (e.g., 15 liters) to fully submerge the plant material.[6]

- Allow the mixture to stand for a specified period, typically 3 to 7 days, with occasional agitation to ensure thorough extraction.

- Drain the methanol extract. Repeat the extraction process two more times with fresh methanol to maximize the yield.

3. Concentration:

- Combine all the methanol extracts.

- Filter the combined extract to remove any solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.

Protocol 2: Acid-Base Fractionation for Alkaloid Enrichment

This protocol is a classic phytochemical method to separate alkaloids from other plant metabolites in the crude extract.

1. Acidification:

- Dissolve the crude methanolic extract in a 10% aqueous acetic acid solution to achieve a pH of approximately 3.5.[6] This step protonates the alkaloids, rendering them soluble in the aqueous solution.

2. Defatting:

- Perform liquid-liquid extraction of the acidic aqueous solution with a non-polar solvent like n-hexane.[6]

- Repeat the extraction three times. Discard the n-hexane layers, which contain lipids and other non-polar compounds.

3. Basification and Extraction:

- Adjust the pH of the remaining acidic aqueous filtrate to pH 9-10 by slowly adding ammonium hydroxide.[6] This deprotonates the alkaloids, making them soluble in organic solvents.

- Extract the basified solution three times with a solvent such as chloroform or dichloromethane.[6]

- Combine the organic layers, which now contain the crude alkaloid fraction.

4. Final Concentration:

- Dry the combined organic extract over anhydrous sodium sulfate.

- Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude alkaloid fraction using column chromatography.[7][8]

1. Column Preparation:

- Prepare a chromatography column with a suitable stationary phase, such as silica gel or basic aluminum oxide.[7][8]

- Equilibrate the column with the initial mobile phase (a non-polar solvent like petroleum ether or hexane).

2. Sample Loading:

- Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

- Adsorb the sample onto a small amount of silica gel and allow it to dry.

- Carefully load the dried sample onto the top of the prepared column.

3. Elution:

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., benzene, ethyl acetate, or methanol).[8]

- Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids) or UV light.

- Combine the fractions that show a pure spot corresponding to a this compound standard.

- Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Protocol 4: Analytical Identification and Quantification

This protocol provides parameters for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

1. Instrumentation:

- HPLC System (e.g., Nexera X2 HPLC, Shimadzu) coupled with a Mass Spectrometer (e.g., Q-Exactive Plus, Thermo Fisher Scientific).[9][10]

2. Chromatographic Conditions:

- Column: Waters Acquity UPLC BEH C18 (2.1×100 mm, 1.7 µm).[9][10]

- Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water.[9][10]

- Mobile Phase B: Methanol.[9][10]

- Flow Rate: 1.0 mL/min.[10]

- Column Temperature: 40°C.[9][10]

- Injection Volume: 10 µL.[9][10]

- Gradient Elution:

- 0–30 min: 60% to 95% Mobile Phase B.[9][10]

- 30–40 min: Hold at 95% Mobile Phase B.[9][10]

- 40–40.1 min: 95% to 60% Mobile Phase B.[9][10]

- 40.1–50 min: Re-equilibrate at 60% Mobile Phase B.[9][10]

3. Detection:

- PDA Detection: 190–400 nm.[9][10]

- Mass Spectrometry: Use appropriate setting for electrospray ionization (ESI) in positive mode to detect the [M+H]+ ion of this compound (m/z 339.20).

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: this compound inhibits the Wnt signaling pathway.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and Conversion Studies of the Antiaddictive Alkaloids this compound, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and genotoxicity of this compound from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. Alkaloid studies. 8. Isolation and characterization of alkaloids of Tabernaemontana heyneana Wall and antifertility properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Analysis and characteristics of this compound, an alkaloid found in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Cytotoxicity of Coronaridine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronaridine, an iboga-type indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This document provides a summary of its in vitro activity, detailed protocols for assessing its cytotoxicity, and an overview of its potential mechanism of action. The data and methods presented herein are intended to serve as a valuable resource for researchers investigating this compound as a potential anticancer agent.

Data Presentation

The cytotoxic activity of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay Method | Reference |

| Hep-2 | Human Laryngeal Carcinoma | 54.47 | - | MTT | [1][2][3] |

| SW480 | Colon Cancer | - | 5.8 | TCF/β-catenin inhibitory activity | [4][5] |

| 3T3 | Normal Mouse Embryo Fibroblasts | 89.28 | - | MTT | [1][3] |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Emerging evidence suggests that this compound exerts its anticancer effects, at least in part, by modulating the Wnt/β-catenin signaling pathway. In SW480 colon cancer cells, this compound has been shown to decrease the levels of β-catenin.[4][5] This reduction is not dependent on proteasomal degradation but is rather caused by a decrease in β-catenin mRNA levels.[4][5] The inhibition of the Wnt/β-catenin pathway, which is often aberrantly activated in cancers, can lead to decreased cancer cell proliferation and survival.

Below is a diagram illustrating the proposed mechanism of this compound's intervention in the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits the Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

Detailed methodologies for commonly used in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[8][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Washing solution (1% acetic acid)

-

Solubilization solution (10 mM Tris base solution, pH 10.5)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

-

After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]

-

Remove the TCA and wash the plates three to five times with 1% acetic acid to remove excess TCA and unbound dye.[8]

-

Allow the plates to air-dry completely.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Remove the SRB solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[8]

-

Allow the plates to air-dry completely.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[8]

-

Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[8]

-

Calculate the percentage of cell viability and the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4][5][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

LDH assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

After the incubation period, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the cell culture supernatant (typically 50 µL) from each well to a new 96-well plate.[4]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30-60 minutes).[4]

-

Add the stop solution provided in the kit to each well.[4]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[4][5]

-

Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls. Determine the IC50 value.

References

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. This compound, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nist.gov [nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Leishmanicidal Activity Assay of Coronaridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the leishmanicidal activity of coronaridine and its analogs. This compound, an iboga-type indole alkaloid, and its derivatives have demonstrated significant potential as antileishmanial agents.[1] This document outlines the methodologies for evaluating their efficacy against both the extracellular promastigote and intracellular amastigote stages of Leishmania species, summarizes the available quantitative data, and describes the current understanding of their mechanism of action.

Data Presentation

The leishmanicidal activity of this compound and its analog, 18-methoxythis compound (18-MCOR), has been evaluated against Leishmania amazonensis. The available data on their inhibitory concentrations are summarized below.

| Compound | Parasite Stage | Concentration (µg/mL) | % Inhibition | IC90 (µg/mL) |

| This compound | Amastigote | 1 | 40 | 22 |

| 10 | 70 | |||

| 20 | 87 | |||

| 18-Methoxythis compound | Amastigote | 1 | 73 | 16 |

| 10 | 84 | |||

| 20 | 92 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Leishmanicidal Activity against Promastigotes (Resazurin-Based Viability Assay)

This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase

-

Complete M199 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and other necessary supplements)

-

Test compounds (this compound and its analogs) dissolved in Dimethyl Sulfoxide (DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

96-well black, clear-bottom microtiter plates

-

Plate reader (Fluorometer)

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the mid-logarithmic phase of growth.

-

Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh complete M199 medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of the test compounds in complete M199 medium. Add 100 µL of each compound dilution to the respective wells. Include wells with medium only (negative control) and a reference drug (e.g., Amphotericin B). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the plates for 72 hours at 26°C.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.

-

Final Incubation: Incubate the plates for an additional 4 hours at 26°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Leishmanicidal Activity against Intracellular Amastigotes

This protocol details the in vitro assay to evaluate the efficacy of test compounds against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

-

Macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages)

-

Complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Leishmania promastigotes in stationary phase

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

Giemsa stain

-

Microscope

Procedure:

-

Macrophage Seeding: Seed macrophages into 24-well plates containing sterile glass coverslips at a density of 2 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.

-

Removal of Extracellular Promastigotes: After incubation, wash the cells three times with sterile PBS to remove non-phagocytosed promastigotes.

-

Compound Treatment: Add fresh complete RPMI-1640 medium containing serial dilutions of the test compounds to the infected macrophages. Include untreated infected cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in 5% CO2.

-

Fixation and Staining: After incubation, remove the medium, and fix the cells on the coverslips with methanol. Stain the coverslips with Giemsa stain.

-

Microscopic Examination: Mount the coverslips on glass slides and determine the number of amastigotes per 100 macrophages under a light microscope.

-

Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

Studies on the leishmanicidal mechanism of this compound suggest a multi-faceted mode of action that does not involve the induction of nitric oxide (NO) production by macrophages, a common host defense mechanism against Leishmania.[2] Instead, the primary target appears to be the parasite's mitochondria.[3][4]

Experimental Workflow for Leishmanicidal Assays

Caption: Workflow for in vitro leishmanicidal activity assays.

Proposed Signaling Pathway for this compound-Induced Cell Death in Leishmania

Based on the available evidence pointing towards mitochondrial dysfunction, a proposed signaling pathway for this compound-induced cell death in Leishmania is presented below. This pathway is hypothesized to involve the disruption of mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and culminating in an apoptosis-like cell death.

Caption: Proposed mechanism of this compound-induced cell death.

These protocols and data provide a solid foundation for the continued investigation of this compound and its analogs as promising therapeutic agents for leishmaniasis. Further research is warranted to elucidate the precise molecular targets and signaling cascades involved in their leishmanicidal activity.

References

- 1. In Vitro Activities of Iboga Alkaloid Congeners this compound and 18-Methoxythis compound against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discoverybiology.org [discoverybiology.org]

Probing the Wnt/β-catenin Pathway in SW480 Cells Using Coronaridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract